Technical Guide: 2-Methyl-1,6-naphthyridine in Drug Discovery
Technical Guide: 2-Methyl-1,6-naphthyridine in Drug Discovery
This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological applications of 2-Methyl-1,6-naphthyridine , a privileged bicyclic heteroaromatic scaffold in medicinal chemistry.
Executive Summary
2-Methyl-1,6-naphthyridine (C
This scaffold is increasingly relevant in oncology and immunology, serving as a core pharmacophore for kinase inhibitors (e.g., CDK8/19, JAK, FGFR4). Its 2-methyl group is chemically "active," functioning as a nucleophilic handle for rapid library expansion via condensation reactions.
Chemical Structure & Physicochemical Profile[1][2][3][4]
The 1,6-naphthyridine system is π-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic substitution, particularly at the C5 and C7 positions. The methyl group at C2 is activated by the adjacent N1 nitrogen, exhibiting pKa values comparable to 2-picoline, which facilitates deprotonation and functionalization.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-Methyl-1,6-naphthyridine | |
| Molecular Formula | C | |
| Molecular Weight | 144.17 g/mol | |
| CAS Registry | Derivative-dependent | Parent scaffold is a research chemical; see derivatives (e.g., CAS 387350-63-2 for 3-COOH).[1][2][3][4][5] |
| Appearance | Low-melting solid or oil | Isomeric 2-methyl-1,8-naphthyridine mp is ~100°C; 1,6-isomer is likely lower. |
| Solubility | Soluble in DCM, MeOH, DMSO | Moderate aqueous solubility due to dual nitrogens. |
| pKa (Conjugate Acid) | ~3.8 - 4.2 (Predicted) | Less basic than quinoline due to the second electron-withdrawing nitrogen. |
| LogP | ~1.4 - 1.6 | Favorable lipophilicity for CNS and cell permeability. |
Synthetic Methodologies
Synthesis of the 1,6-naphthyridine core is historically challenging due to the competing reactivities of pyridine precursors. The two primary routes are the Modified Skraup/Doebner-Miller Reaction and the Friedländer Annulation .
Primary Route: Doebner-Miller Condensation
This is the most direct route to the 2-methyl derivative, utilizing 4-aminopyridine and an
-
Precursors: 4-Aminopyridine + Crotonaldehyde (or Paraldehyde/Acetaldehyde).
-
Catalyst: Sulfuric acid (
) or Nitrobenzene/Sulfur (oxidizing conditions). -
Mechanism: Michael addition of the amine to the unsaturated aldehyde followed by cyclization and oxidation.
Protocol 1: Synthesis from 4-Aminopyridine
-
Reagents: Mix 4-aminopyridine (1.0 eq) with crotonaldehyde (1.2 eq) in concentrated
and nitrobenzene (oxidant). -
Reaction: Heat to reflux (140–160°C) for 4–6 hours. Note: The reaction is exothermic and prone to "tar" formation; slow addition is critical.
-
Workup: Cool to RT, basify with NaOH to pH >10. Extract with dichloromethane (DCM).
-
Purification: Flash column chromatography (SiO
, EtOAc/Hexane gradient). The 1,6-isomer is often the minor product compared to the 1,8-isomer if 2-aminopyridine were used, but 4-aminopyridine directs cyclization to the 1,6-position.
Alternative Route: Friedländer Annulation
For higher regioselectivity, especially when substituting the pyridine ring, the Friedländer approach is preferred.
-
Precursors: 4-Aminonicotinaldehyde + Acetone (or ketone equivalent).
-
Conditions: Base catalysis (KOH/EtOH) or Acid catalysis.
Visualization: Synthetic Logic Flow
Caption: Synthetic pathways to 2-Methyl-1,6-naphthyridine via Doebner-Miller (primary) and Friedländer (alternative) cyclizations.
Reactivity & Functionalization (SAR Expansion)
The 2-methyl group is a critical "handle" for Structure-Activity Relationship (SAR) studies.
C2-Methyl Activation (Condensation)
The methyl group at C2 is acidic (similar to 2-picoline). It can be deprotonated or thermally condensed with aromatic aldehydes to form styryl derivatives.
-
Reagent: Ar-CHO + Acetic Anhydride (reflux) or ZnCl
. -
Application: Creating extended
-systems for DNA intercalation or fluorescence probes.
Ring Functionalization (N-Oxidation)
The nitrogen atoms can be selectively oxidized to N-oxides, activating the ring for nucleophilic chlorination (e.g., with POCl
-
Protocol: React with m-CPBA in DCM to form the N-oxide, followed by rearrangement with POCl
.
Visualization: Reactivity Profile
Caption: Divergent reactivity of the 2-methyl-1,6-naphthyridine core for library generation.
Pharmacological Applications[4]
Kinase Inhibition (Oncology)
The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often used to improve solubility or alter metabolic stability.
-
Target: CDK8/19 Mediators. 1,6-naphthyridine derivatives have been patented as inhibitors of Cyclin-Dependent Kinase 8/19, modulating the Mediator complex in transcriptional regulation of cancer cells.
-
Target: FGFR4. Substituted 1,6-naphthyridin-2-ones (derived from the methyl parent via oxidation/hydrolysis) are potent inhibitors of Fibroblast Growth Factor Receptor 4, a target in hepatocellular carcinoma.
DNA Binding & Intercalation
Condensation products of 2-methyl-1,6-naphthyridine (e.g., with benzaldehydes) form planar, cationic structures upon protonation. These "ligand-type" molecules intercalate into double-stranded DNA, acting as cytotoxic agents or fluorescent probes for nucleic acid detection.
Finerenone Metabolites
Recent metabolic profiling of the drug Finerenone (a non-steroidal mineralocorticoid receptor antagonist) identified naphthyridine-based metabolites (e.g., M2), highlighting the relevance of this scaffold in late-stage drug metabolism studies.
Experimental Protocol: Synthesis of a 2-Styryl Derivative
A self-validating protocol for verifying the activity of the C2-methyl group.
Objective: Synthesize 2-(4-chlorostyryl)-1,6-naphthyridine.
-
Preparation: In a 50 mL round-bottom flask, charge 2-methyl-1,6-naphthyridine (1.0 mmol, 144 mg), 4-chlorobenzaldehyde (1.1 mmol, 155 mg), and acetic anhydride (2 mL).
-
Reaction: Reflux the mixture at 140°C for 12 hours under nitrogen. Monitor by TLC (the product will be highly UV-active and less polar).
-
Workup: Cool to RT. Pour the mixture into ice water (20 mL) and neutralize with 10% NaOH.
-
Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.
-
Validation:
-
1H NMR (CDCl3): Look for trans-alkene doublets (
Hz) in the 7.0–8.0 ppm region, replacing the singlet methyl peak (~2.7 ppm). -
Yield: Expected 60–80%.
-
References
-
Synthesis of Naphthyridines: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008.
-
Kinase Inhibitors (CDK8/19): "Naphthyridine and isoquinoline compounds as CDK8/19 inhibitors." WO2016009076A1.
-
FGFR4 Inhibition: "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 2023.
-
DNA Binding: "One-pot synthesis of dibenzo[b,h][1,6]naphthyridines... application to a fluorescent DNA-binding compound." Chem. Commun., 2014.
-
Finerenone Metabolites: "Finerenone Metabolite M2 (CAS 2088051-07-2)." Pharmaffiliates.
Sources
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- 3. EP0234516A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicine containing them for the treatment of vascular diseases - Google Patents [patents.google.com]
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